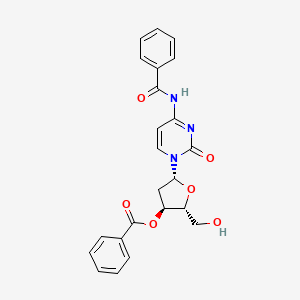

N4,3'-O-Dibenzoyl-2'-deoxycytidine

Description

Contextual Significance of Nucleoside Modifications in Chemical Biology

Nucleoside modifications are chemical alterations to the standard nucleoside building blocks of DNA and RNA (adenosine, guanosine, cytidine (B196190), and thymidine (B127349) or uridine). These modifications can occur naturally within cells or be synthetically introduced by scientists. In the realm of chemical biology, these modifications are not mere chemical curiosities; they are powerful tools that allow researchers to probe and manipulate biological systems with remarkable precision.

The chemical diversity offered by modified nucleosides far surpasses that of the four canonical nucleosides. nih.gov These modifications can range from simple additions of methyl groups to the formation of complex ring structures. nih.gov This expanded chemical repertoire is essential for a variety of reasons:

Probing Structure and Function: Modified nucleosides can be incorporated into nucleic acids to study their three-dimensional structure, stability, and interactions with other molecules like proteins. nih.govnih.gov By observing how a specific modification affects these properties, researchers can gain valuable insights into the fundamental principles governing nucleic acid biology.

Expanding the Genetic Alphabet: Scientists are actively exploring the use of nucleobase-modified nucleosides to expand the genetic code beyond the four natural bases. frontiersin.org This has the potential to create novel proteins with unique functions and to develop new forms of synthetic life.

Therapeutic Applications: Many antiviral and anticancer drugs are nucleoside analogues. ontosight.ai These molecules mimic natural nucleosides and can be incorporated into the DNA or RNA of viruses or cancer cells, thereby disrupting their replication and proliferation. ontosight.ai

Controlling Gene Expression: Modified nucleosides play a role in the natural regulation of gene expression. nih.govyoutube.com Understanding these modifications can lead to new strategies for controlling which genes are turned on or off in a cell.

Overview of Benzoyl-Protected Deoxycytidine Derivatives as Research Intermediates

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and biotechnology. This process involves the stepwise addition of individual nucleoside units to a growing chain. However, the reactive functional groups on the nucleosides must be temporarily "protected" to prevent unwanted side reactions during the synthesis.

Benzoyl groups are a popular choice for protecting the exocyclic amino group of cytidine. google.com This protection is crucial to prevent modification of the cytidine base during the coupling reactions of oligonucleotide synthesis. N4,3'-O-Dibenzoyl-2'-deoxycytidine is a derivative where both the N4-amino group of the cytosine base and the 3'-hydroxyl group of the deoxyribose sugar are protected by benzoyl groups.

The use of benzoyl-protected deoxycytidine derivatives offers several advantages in oligonucleotide synthesis:

Stability: The benzoyl group is stable under the conditions required for the various steps of oligonucleotide synthesis. hi.is

Efficient Removal: After the oligonucleotide has been assembled, the benzoyl protecting groups can be readily and quantitatively removed under standard deprotection conditions. hi.is

Versatility: Benzoyl protection is compatible with a wide range of other protecting groups used for the other nucleobases and the phosphate (B84403) backbone.

The specific compound, this compound, serves as a key intermediate. The benzoyl group on the 3'-hydroxyl is eventually replaced by a phosphoramidite (B1245037) group, creating the reactive monomer that is directly used in the automated synthesis of DNA. The N4-benzoyl group remains throughout the synthesis, protecting the cytosine base until the final deprotection step.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C23H21N3O6 |

| Molecular Weight | 435.43 g/mol |

| CAS Number | 51549-49-6 |

| Appearance | Solid |

| Melting Point | 190-191 °C |

Table 1: Physicochemical Properties of this compound. Data sourced from echemi.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCSORXRCWKCJL-NLWGTHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965873 | |

| Record name | 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-49-6 | |

| Record name | Cytidine, N-benzoyl-2′-deoxy-, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51549-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2'-deoxycytidine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-2'-deoxycytidine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N4,3 O Dibenzoyl 2 Deoxycytidine and Analogs

Chemical Synthesis Approaches to Deoxycytidine Derivatization

The chemical synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine requires precise control over the reactivity of the different functional groups present in the 2'-deoxycytidine (B1670253) molecule. This is primarily achieved through the strategic use of protecting groups and specific reaction conditions to direct the acylation to the desired positions.

Regioselective Protection of Exocyclic Amino and Hydroxyl Functions

The regioselective protection of the exocyclic amino group (N4) and the hydroxyl groups (3'-OH and 5'-OH) of 2'-deoxycytidine is a fundamental step in its derivatization. The differential reactivity of these groups allows for a controlled synthetic sequence. Typically, the 5'-hydroxyl group is the most reactive primary alcohol and can be selectively protected using bulky reagents like dimethoxytrityl (DMT) chloride.

Table 1: Protecting Groups in Deoxycytidine Synthesis

| Protecting Group | Target Functionality | Reagents for Introduction | Reagents for Removal |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | DMT-Cl, Pyridine | Dilute Acid (e.g., Trichloroacetic Acid) |

| Trimethylsilyl (TMS) | 3'- and 5'-Hydroxyls | TMS-Cl, Pyridine | Water, Dilute Ammonia (B1221849) |

| Benzoyl (Bz) | N4-Amino, 3'-Hydroxyl | Benzoyl Chloride, Pyridine | Ammonia, Methylamine (B109427) |

Strategies for Benzoylation and Dibenzoylation of 2'-Deoxycytidine

The introduction of benzoyl groups at the N4 and 3'-O positions can be achieved through a stepwise approach. Following the protection of the 5'-hydroxyl group, the N4-amino group is typically benzoylated first. The transient silylation method is highly effective for this purpose, leading to the formation of N4-benzoyl-2'-deoxycytidine in high yields. researchwithrutgers.com

Subsequent benzoylation of the 3'-hydroxyl group can be more challenging due to the decreased reactivity of the secondary alcohol. This step often requires more forcing conditions or the use of a catalyst. An alternative approach involves the simultaneous acylation of both the N4 and hydroxyl groups, followed by selective deprotection. However, controlling the regioselectivity of this process can be difficult.

A more controlled method involves the initial preparation of N4-benzoyl-2'-deoxycytidine, followed by the specific benzoylation of the 3'-hydroxyl group. This can be achieved by employing a suitable protecting group for the 5'-hydroxyl and then reacting the intermediate with benzoyl chloride under conditions that favor acylation of the 3'-hydroxyl group. The choice of solvent and base is critical in directing the regioselectivity of this reaction.

Glycosylation Reactions in Nucleoside Synthesis

Glycosylation is a key reaction in the de novo synthesis of nucleosides, involving the formation of the N-glycosidic bond between a nucleobase and a sugar moiety. The Vorbrüggen glycosylation is a widely used method for this purpose. drugfuture.com In this reaction, a silylated heterocyclic base is coupled with a peracylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). drugfuture.com

This method is highly stereoselective, typically yielding the natural β-anomer due to the neighboring group participation of the 2'-acyloxy substituent on the sugar. drugfuture.com For the synthesis of 2'-deoxynucleosides, where there is no 2'-substituent to direct the stereochemistry, a mixture of α and β anomers may be formed. drugfuture.com However, careful optimization of reaction conditions, including the choice of Lewis acid and solvent, can favor the formation of the desired β-isomer. This approach is valuable for the synthesis of various 2'-deoxycytidine analogs. acs.orgnih.gov

Multi-step Chemical Synthesis Protocols

The complete synthesis of this compound is a multi-step process that combines the strategies of protection, acylation, and potentially glycosylation. A representative synthetic route would involve the following key transformations:

Protection of 2'-deoxycytidine: The synthesis typically begins with the protection of the 5'-hydroxyl group of 2'-deoxycytidine using a bulky protecting group like dimethoxytrityl (DMT) to prevent its participation in subsequent reactions.

N4-Benzoylation: The exocyclic amino group is then selectively acylated with benzoyl chloride. The transient silylation of the 3'-hydroxyl group can be employed here to ensure high regioselectivity.

3'-O-Benzoylation: Following the N4-benzoylation, the 3'-hydroxyl group is acylated. This step may require specific conditions to overcome the lower reactivity of the secondary hydroxyl group.

Deprotection: Finally, the 5'-protecting group is removed under mild acidic conditions to yield the target compound, this compound.

Each step in this sequence requires careful purification and characterization to ensure the purity of the final product.

Enzymatic Synthesis of N4-Acylated 2'-Deoxycytidine Nucleotides

Enzymatic methods offer a highly specific and efficient alternative for the synthesis of modified nucleotides, particularly for the preparation of their triphosphate forms, which are substrates for DNA polymerases.

Preparation of N4-Acyl-2'-deoxycytidine-5'-triphosphates

The enzymatic synthesis of N4-acyl-2'-deoxycytidine-5'-triphosphates (N4-acyl-dCTPs) typically starts from the corresponding N4-acylated 2'-deoxycytidine nucleoside. oup.com This process involves a one-pot phosphorylation reaction that utilizes a cascade of enzymatic activities. oup.com

The N4-acylated 2'-deoxycytidine is first converted to its 5'-monophosphate by a nucleoside kinase. Subsequently, a nucleoside monophosphate kinase catalyzes the formation of the diphosphate, which is then converted to the triphosphate by a nucleoside diphosphate kinase. oup.com This enzymatic cascade provides a direct route to the desired triphosphate, which can then be used in various molecular biology applications, such as the enzymatic synthesis of modified DNA. oup.comnih.gov

Table 2: Yields of N4-Acyl-2'-deoxycytidines and their Triphosphates oup.com

| N4-Acyl Group | Nucleoside Yield (%) | Nucleotide Yield (%) |

| Acetyl | 75 | 42 |

| Benzoyl | 84 | 48 |

| Acetylbenzoyl | 68 | 35 |

| Benzoylbenzoyl | 65 | 29 |

Substrate Characterization for Enzymatic DNA Polymerization

The characterization of a modified dNTP as a substrate for a DNA polymerase involves evaluating its ability to be efficiently and accurately incorporated into a growing DNA strand. This assessment is critical for its application in techniques such as PCR, DNA sequencing, and SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

The Role of the N4-Acyl Modification: Modifications at the N4 position of deoxycytidine have been explored to expand the chemical diversity of DNA. acs.org Studies on a variety of N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs), including the N4-benzoyl derivative (dCBzTP), have shown that they are viable substrates for a range of DNA polymerases from both family A (e.g., Taq polymerase, Klenow fragment) and family B (e.g., KOD XL, phi29 polymerase). oup.comoup.com

The acceptance of these analogs depends on several factors:

The nature of the polymerase: Exonuclease-deficient (exo-) polymerases often show better incorporation of modified nucleotides. oup.com Proofreading polymerases like phi29 can also utilize N4-acyl dCTPs, though their efficiency may be affected. oup.com

The size and structure of the acyl group: While smaller acyl groups like acetyl are readily incorporated, bulkier aromatic groups such as benzoyl are also well-tolerated. oup.com This suggests that the active site of many polymerases can accommodate significant modifications at the N4-position, which does not directly participate in Watson-Crick hydrogen bonding. rsc.org

Base pairing fidelity: A notable characteristic of N4-acyl dCTPs is their propensity for mispairing. In addition to the expected pairing with guanine (G), several polymerases, including Taq and KOD XL, can efficiently incorporate these modified nucleotides opposite adenine (A). oup.comresearchgate.net This dual-pairing behavior can be exploited for modifying AT-rich regions of DNA. oup.com

The Role of the 3'-O-Acyl Modification: The 3'-hydroxyl group of the deoxyribose sugar is fundamental to the mechanism of DNA polymerization. It acts as the nucleophile that attacks the alpha-phosphate of the incoming dNTP, forming a new phosphodiester bond. nih.gov Consequently, any modification at the 3'-OH position typically blocks further chain elongation, classifying the nucleotide as a chain terminator.

The 3'-O-benzoyl group on this compound triphosphate would function as such a terminator. However, unlike permanent terminators (e.g., dideoxynucleotides), acyl groups can potentially be removed chemically. This places 3'-O-acyl modified nucleotides in the category of "reversible terminators." This principle is the basis for some next-generation sequencing technologies, where a 3'-O-blocking group (like an azidomethyl group) is incorporated, the fluorescent signal is read, and then the blocking group is chemically cleaved to regenerate a free 3'-OH for the next incorporation cycle. pnas.org Therefore, the 3'-O-benzoyl group would characterize the triphosphate analog as a terminator substrate, halting DNA synthesis upon its incorporation.

Polymerase-Mediated Incorporation of Modified Deoxycytidine Triphosphates

The successful incorporation of modified dNTPs is the ultimate measure of their utility as substrates. Primer extension (PEX) assays are commonly used to evaluate this process, where a labeled primer annealed to a template DNA is extended by a polymerase in the presence of a modified dNTP.

Incorporation of N4-Acyl-dCTP Analogs: Research has demonstrated that various N4-acyl-dCTPs, including the benzoyl derivative, are efficiently incorporated into DNA by several commercially available DNA polymerases. oup.com In PEX experiments using templates that require the incorporation of a deoxycytidine nucleotide, polymerases like Taq, Klenow fragment (exo-), Bsm, and KOD XL successfully add multiple N4-acyl-dC nucleotides in a row. researchgate.net

The efficiency of incorporation can be comparable to or even exceed that of the natural dCTP, depending on the specific polymerase and the acyl group. oup.com For instance, some polymerases show a preference for smaller acyl groups, while others can readily handle bulkier modifications. researchgate.net

A significant finding is the ability of these modified nucleotides to be incorporated opposite adenine residues in the template strand. oup.com This misincorporation is not a rare event but a strong pairing interaction observed with several key polymerases. researchgate.net This allows for the potential substitution of thymidine (B127349) triphosphate (TTP) with an N4-acyl-dCTP under certain experimental conditions, opening avenues for targeted DNA modification. researchgate.net

The table below summarizes the performance of various exonuclease-deficient DNA polymerases in incorporating different N4-acyl-dCTPs, as determined by the ability to extend a primer by at least four modified nucleotides in a primer extension assay.

| N4-Acyl Group | Taq Polymerase | Klenow Fragment (exo-) | Bsm Polymerase | KOD XL Polymerase |

|---|---|---|---|---|

| Acetyl | ✓ | ✓ | ✓ | ✓ |

| Hexanoyl | ✓ | ✓ | ✓ | ✓ |

| Benzoyl | ✓ | ✓ | ✓ | ✓ |

| Nicotinoyl | ✓ | ✓ | ✓ | ✓ |

| Benzoylbenzoyl (para) | - | - | ✓ | ✓ |

Table 1. Successful incorporation (✓) of various N4-acyl-dCTPs by different DNA polymerases in a primer extension assay. A (✓) indicates the successful addition of at least four consecutive modified nucleotides. A (-) indicates failure to incorporate four nucleotides. Data adapted from studies by Jakubovska et al., 2018. oup.comresearchgate.net

Incorporation as a Chain Terminator: Due to the 3'-O-benzoyl modification, the incorporation of this compound triphosphate would result in the immediate termination of DNA synthesis. The polymerase would recognize the triphosphate and incorporate it opposite a guanine (or potentially an adenine) in the template strand. However, once incorporated, the resulting 3'-terminus of the primer strand would be blocked by the benzoyl group, preventing the polymerase from catalyzing the addition of the next nucleotide. pnas.org

This behavior is analogous to that of 3'-O-azidomethyl-dNTPs used in sequencing-by-synthesis, which are incorporated in a base-specific manner and then halt the reaction. pnas.org The successful and quantitative incorporation of a single terminator nucleotide is essential for the accuracy of such methods. Therefore, while the N4-benzoyl group influences substrate recognition and base-pairing, the 3'-O-benzoyl group dictates the ultimate outcome of the incorporation event: chain termination.

The table below illustrates the conceptual outcome of incorporating a dNTP with different modifications at the 3'-position.

| 3'-Position Modification | Incorporation Event | Chain Elongation Outcome | Example Application |

|---|---|---|---|

| -OH (Natural) | Successful | Continues | Standard PCR, DNA Replication |

| -H (Dideoxy) | Successful | Permanent Termination | Sanger Sequencing |

| -O-Benzoyl (Acyl) | Successful | Reversible Termination (post-cleavage) | Next-Generation Sequencing (by analogy) |

| -O-Azidomethyl | Successful | Reversible Termination (post-cleavage) | Next-Generation Sequencing |

Table 2. Functional consequences of modifications at the 3'-position of a deoxynucleoside triphosphate on polymerase-mediated DNA synthesis.

Role and Mechanisms in Oligonucleotide Synthesis

Deoxycytidine-Specific Considerations in Oligonucleotide Deprotection

The final stage of oligonucleotide synthesis is deprotection, where all the protecting groups are removed from the synthesized chain. This step is critical for obtaining a functional oligonucleotide and requires careful consideration of the specific protecting groups used, especially for sensitive bases like deoxycytidine.

The removal of the protecting groups from the synthesized oligonucleotide containing N4-benzoyl-2'-deoxycytidine is a multi-step process. The specific strategy depends on the other protecting groups present in the oligonucleotide.

A common deprotection strategy involves treating the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature. This single treatment accomplishes three things:

Cleavage from the solid support: The succinyl linker holding the oligonucleotide to the support is cleaved.

Removal of phosphate (B84403) protecting groups: The 2-cyanoethyl groups on the phosphate backbone are removed via β-elimination.

Removal of base protecting groups: The N4-benzoyl group on cytosine and other base-protecting groups are cleaved. atdbio.com

For oligonucleotides containing sensitive modifications, milder deprotection conditions may be necessary. For instance, a mixture of aqueous methylamine (B109427) and ammonium hydroxide, or gaseous ammonia (B1221849) or methylamine can be used for faster and milder deprotection. umich.edu

| Protecting Group | Deprotection Reagent | Mechanism |

| 5'-O-Dimethoxytrityl (DMT) | Trichloroacetic Acid (TCA) | Acid-catalyzed cleavage biotage.comatdbio.com |

| N4-Benzoyl (on Cytosine) | Concentrated Ammonium Hydroxide | Ammonolysis atdbio.com |

| 2-Cyanoethyl (on Phosphate) | Concentrated Ammonium Hydroxide | β-elimination nih.gov |

The deprotection of oligonucleotides containing protected cytosine residues can sometimes lead to the formation of unwanted side products. One such side reaction is the formation of N-branched oligonucleotides. This can occur if the exocyclic amine of a deprotected cytosine attacks the phosphodiester backbone of another oligonucleotide chain.

Another potential side reaction, particularly when using methylamine in the deprotection step, is the formation of N4-methylcytidine. nih.gov This occurs through a transamination reaction where the methylamine displaces the benzoyl group, resulting in a methylated exocyclic amine on the cytosine base. nih.gov To avoid this, using N4-acetyl protection instead of benzoyl protection on cytidine (B196190) is a common strategy when methylamine-based deprotection is planned. nih.gov Additionally, using ammonia for deprotection is a requirement to prevent transamination at N4-acylated 3-methylcytidine. nih.gov

Mechanistic and Structural Investigations of N4,3 O Dibenzoyl 2 Deoxycytidine in Nucleic Acid Systems

Conformational Dynamics of Benzoyl-Modified Deoxycytidines

Table 1: Predicted Conformational Effects of Benzoyl Modifications on 2'-deoxycytidine (B1670253)

| Modification | Predicted Effect on Sugar Pucker | Predicted Effect on Glycosidic Bond Rotation |

| N4-benzoyl | Minor influence, primarily electronic effects | Potential for altered rotation due to steric hindrance with neighboring bases |

| 3'-O-benzoyl | Significant influence, potential shift in equilibrium | Restricted rotation due to steric hindrance |

| N4,3'-O-dibenzoyl | Combined steric effects leading to a more constrained conformation | Significantly restricted rotation |

Influence of N4,3'-O-Dibenzoyl Modification on Base Pairing Interactions

A significant consequence of N4-acylation of cytosine is the alteration of its base-pairing properties. Research has shown that various N4-acyl-deoxycytidines, including those with benzoyl modifications, exhibit a pronounced tendency to pair with adenine instead of the canonical partner, guanine. nih.gov This mispairing is a crucial aspect of the mutagenic potential of such modifications.

The N4-benzoyl group can rotate out of the plane of the cytosine base, disrupting the standard Watson-Crick hydrogen bonding face that interacts with guanine. This rotation allows for the formation of a stable, non-canonical base pair with adenine, likely involving two hydrogen bonds in a wobble or reverse wobble geometry. This altered pairing preference can lead to C-to-T transition mutations during DNA replication.

In a canonical G:C base pair, three hydrogen bonds provide significant stability. The N4-benzoyl modification on cytosine introduces steric and electronic perturbations that disrupt this network. The bulky benzoyl group can sterically hinder the approach of guanine and interfere with the formation of one or more of the three hydrogen bonds.

When pairing with adenine, a new hydrogen-bonding network is established. It is hypothesized that the N3 of the modified cytosine acts as a hydrogen bond acceptor from the N6-amino group of adenine, and the O2 of the cytosine acts as an acceptor for a hydrogen bond from the N1 of adenine. The N4-benzoylamide group itself is not directly involved in the hydrogen bonding with adenine but dictates the pairing preference through its steric and electronic influence. Detailed structural studies, such as those using NMR spectroscopy, would be necessary to precisely define the hydrogen bond lengths and angles in an N4,3'-O-Dibenzoyl-2'-deoxycytidine:adenine base pair within a DNA duplex. nih.gov

Steric and Electronic Effects on Nucleic Acid Duplex Stability

The thermodynamic stability of a DNA duplex is a balance of enthalpic contributions from base stacking and hydrogen bonding, and entropic factors. The introduction of bulky modifications like the dibenzoyl groups on deoxycytidine can have a multifaceted impact on this stability.

The large, aromatic benzoyl groups can potentially enhance base stacking interactions with neighboring bases, which would be a stabilizing enthalpic contribution. However, the steric bulk of these groups, particularly the 3'-O-benzoyl moiety, can distort the DNA backbone and disrupt the optimal geometry for both base stacking and hydrogen bonding, leading to a net destabilization. mdpi.com

Table 2: Hypothetical Thermodynamic Data for a DNA Duplex Containing a Modified Deoxycytidine

| Duplex | Tm (°C) | ΔTm (°C) | ΔG°₃₇ (kcal/mol) |

| Unmodified Control | 55.0 | - | -12.5 |

| N4,3'-O-Dibenzoyl-dC : G | 48.5 | -6.5 | -10.8 |

| N4,3'-O-Dibenzoyl-dC : A | 50.2 | -4.8 | -11.2 |

Note: The values in this table are hypothetical and serve to illustrate the expected trend of duplex destabilization upon incorporation of a bulky adduct. The slightly higher stability of the mismatch with adenine reflects the propensity for non-canonical pairing.

Interactions with Nucleic Acid Modifying Enzymes

The presence of this compound in a DNA template poses a significant challenge to DNA polymerases. The bulky adduct can hinder the proper positioning of the template strand in the polymerase active site, affecting both the fidelity of nucleotide incorporation and the subsequent translocation of the polymerase along the template.

Studies on N4-acyl-deoxycytidines have demonstrated that various DNA polymerases are capable of incorporating these modified nucleotides into a growing DNA strand. nih.gov Furthermore, when an N4-acyl-cytosine is present in the template, polymerases frequently misincorporate adenine opposite the lesion. nih.gov This indicates a failure of the polymerase's reading head to enforce canonical base pairing, instead accommodating the energetically favorable, albeit incorrect, pairing with adenine.

The processivity of the polymerase, which is its ability to perform multiple rounds of nucleotide incorporation without dissociating from the template, is also likely to be affected. Bulky adducts can act as roadblocks, causing the polymerase to stall or dissociate. The efficiency of bypass of such a lesion is dependent on the specific type of DNA polymerase, with specialized translesion synthesis (TLS) polymerases being more adept at replicating damaged DNA. The bulky 3'-O-benzoyl group, in particular, could present a significant steric barrier to the translocation step that follows nucleotide incorporation.

Table 3: Summary of Expected Interactions with DNA Polymerase

| Polymerase Process | Expected Effect of this compound | Rationale |

| Nucleotide Incorporation Fidelity | Decreased fidelity; preferential incorporation of Adenine | The N4-benzoyl group promotes non-canonical pairing with Adenine. |

| Polymerase Translocation | Impeded translocation; potential for stalling | Steric hindrance from both benzoyl groups, especially the 3'-O adduct, in the polymerase active site. |

| Processivity | Reduced processivity | Increased likelihood of polymerase dissociation at the lesion site. |

Terminal Deoxynucleotidyl Transferase Activity with Modified Substrates

Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that can catalyze the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA strand nih.gov. This property makes it a valuable tool in molecular biology for various applications, including the generation of modified DNA. The substrate specificity of TdT is notably broad, allowing for the incorporation of a wide range of modified nucleoside triphosphates nih.govresearchgate.net.

Research into the utilization of N4-acyl-2'-deoxycytidine-5'-triphosphates (dCAcylTPs) by TdT has demonstrated that these modified nucleotides are not only accepted as substrates but can be incorporated with high efficiency. In fact, studies have shown that TdT can add several hundred N4-acylated-deoxycytidine nucleotides to the 3'-end of a DNA primer nih.gov. The efficiency of this incorporation can be influenced by the reaction conditions, particularly the divalent metal ion cofactor present. For instance, the use of Co2+ in the reaction buffer has been shown to result in more efficient incorporation of both natural and modified nucleotides compared to Mg2+ nih.gov.

The table below summarizes the general findings on TdT activity with N4-acyl-dCTP substrates.

| Substrate Type | Enzyme | Key Findings |

| N4-acyl-2'-deoxycytidine-5'-triphosphates | Terminal Deoxynucleotidyl Transferase (TdT) | Can incorporate several hundred modified nucleotides. nih.gov |

| N4-acyl-2'-deoxycytidine-5'-triphosphates | Terminal Deoxynucleotidyl Transferase (TdT) | Efficiency of incorporation is influenced by the divalent cation cofactor (Co2+ > Mg2+). nih.gov |

Deamination by Cytidine (B196190) Deaminases (CDA) and APOBEC Enzymes

Cytidine deaminases (CDAs) and Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) enzymes are a family of proteins that catalyze the hydrolytic deamination of cytidine to uridine in nucleic acids nih.gov. This enzymatic activity plays crucial roles in various biological processes, including antibody diversification and innate immunity against viruses nih.gov. These enzymes exhibit distinct substrate specificities, often influenced by the local sequence context and the chemical modifications of the cytidine base nih.gov.

Studies on prokaryotic CDAs have shown that these enzymes can catalyze the conversion of N4-benzoyl-2'-deoxycytidine to 2'-deoxyuridine nih.gov. This indicates that the N4-benzoyl group is recognized and accommodated within the active site of these enzymes, allowing for the deamination reaction to proceed. Kinetic analyses of a metagenomic CDA, CDA_F14, with N4-benzoyl-2'-deoxycytidine have been performed, providing insights into its substrate efficiency.

However, there is a lack of specific research on the deamination of this compound by either CDAs or APOBEC enzymes. The additional bulky benzoyl group at the 3'-O position of the sugar moiety could present a significant steric hindrance, potentially affecting the binding of the substrate to the enzyme's active site. Research on AID/APOBEC enzymes has indicated that they generally disfavor cytosine bases with bulky modifications at the C5 position unc.eduresearchgate.net. This suggests that modifications at other positions, such as the N4 and 3'-O positions, especially with a large group like benzoyl, might also lead to reduced or abolished enzymatic activity.

Structural modeling of a metagenomic CDA with N4-benzoyl-2'-deoxycytidine suggests a possible binding mode where the benzoyl group is bent relative to the pyrimidine ring to fit within the active site nih.gov. The presence of a second benzoyl group at the 3'-O position would likely require a significant conformational rearrangement of the active site to accommodate the substrate, if it is a substrate at all. Further experimental and structural studies are necessary to determine the susceptibility of this compound to deamination by various CDAs and APOBEC family members.

The following table presents the available kinetic data for the deamination of a related compound, N4-benzoyl-2'-deoxycytidine, by a prokaryotic cytidine deaminase.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| CDA_F14 | N4-benzoyl-2'-deoxycytidine | 130 ± 20 | 0.45 ± 0.03 | 3.5 x 103 |

Data for CDA_F14 from a study on prokaryotic cytidine deaminases. nih.gov

Analytical and Characterization Methodologies for N4,3 O Dibenzoyl 2 Deoxycytidine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating N4,3'-O-Dibenzoyl-2'-deoxycytidine from starting materials, by-products, and other impurities. The choice of technique is dictated by the polarity of the compound and the nature of the mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of modified nucleosides due to its high resolution and sensitivity. nih.gov For compounds like this compound, HPLC is crucial for assessing purity and quantifying the compound in a mixture. The method's effectiveness relies on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

The purity of a sample can be determined by analyzing the resulting chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. medicinescience.org Method validation is essential and typically includes assessing specificity, linearity, accuracy, and precision to ensure the reliability of the results. nih.gov For instance, a validated HPLC method for a related nucleoside, 4'-thio-2'-deoxycytidine, demonstrated linearity over a specific concentration range with a high correlation coefficient (r ≥ 0.9998) and good accuracy (recovery 98.1–102.0%). nih.gov

Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of modified nucleosides. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The benzoyl groups in this compound increase its hydrophobicity, making it well-suited for retention and separation on standard RP columns, such as those with C18 or C8 alkyl chains. nih.govumich.edu

The separation is typically achieved using a gradient elution, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase is gradually increased. nih.gov This allows for the efficient elution of compounds with varying polarities. The mobile phase often contains additives like ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.govnih.gov UV detection is commonly employed, as the benzoyl and cytosine moieties provide strong chromophores. nih.govthepharmajournal.com For example, a method for separating diastereomers of a similar dibenzoylated deoxyribofuranoside derivative used a mobile phase of hexane-isopropanol with UV detection at 240 nm. researchgate.net

Table 1: Typical RP-HPLC Parameters for Modified Nucleoside Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for benzoylated nucleosides. nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 5 mM Ammonium Acetate, pH 5.3) | Controls pH and improves peak shape. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the column. nih.govnih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. nih.gov |

| Flow Rate | 0.5 - 2.0 mL/min | Standard flow for analytical columns, balancing speed and resolution. nih.gov |

| Temperature | 25-40 °C | Affects viscosity and retention, can be optimized for better separation. thepharmajournal.com |

| Detection | UV/Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths (e.g., 230-300 nm) for detection and identification. nih.gov |

Mass Spectrometry for Structural Confirmation and Molecular Weight Determination

While chromatography is excellent for separation and purity assessment, mass spectrometry (MS) provides definitive structural information and precise molecular weight determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Combining liquid chromatography with mass spectrometry (LC-MS) offers a powerful two-dimensional analytical approach. The LC system separates the components of a mixture, which are then introduced directly into the mass spectrometer for ionization and analysis. waters.com This technique is highly sensitive and specific, making it ideal for identifying and confirming the structure of compounds like this compound, even in complex matrices. nih.govnih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS for nucleoside analysis, as it minimizes fragmentation of the parent molecule. nih.gov Analysis is often performed in positive ion mode, where the protonated molecule [M+H]+ is detected. For N4-Benzoyl-2'-deoxycytidine, a related compound, the expected precursor m/z for the [M+H]+ ion is 332.1241. nih.gov High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio with high accuracy, allowing for the determination of the elemental composition and unambiguous confirmation of the compound's identity. nih.govnih.gov

Table 2: LC-MS Data for a Structurally Related Compound: N4-Benzoyl-2'-deoxycytidine

| Parameter | Observation | Source |

|---|---|---|

| Molecular Formula | C16H17N3O5 | nih.gov |

| Molecular Weight | 331.32 g/mol | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion | [M+H]+ | nih.gov |

| Precursor m/z (Observed) | 332.1241 | nih.gov |

| Mass Analyzer | LTQ Orbitrap, QTOF | nih.gov |

Derivatization Strategies for Enhanced Analytical Detection and Elucidation

Derivatization involves chemically modifying a compound to enhance its analytical properties. libretexts.org While this compound is itself a derivative of 2'-deoxycytidine (B1670253), further derivatization can sometimes be employed, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or to improve detection sensitivity in HPLC.

The primary goals of derivatization are to increase volatility and thermal stability for GC analysis, or to introduce a fluorescent or electroactive tag for more sensitive detection in HPLC. libretexts.orggcms.cz

Common derivatization reactions include:

Silylation: This process replaces active hydrogens (like the one on the 5'-hydroxyl group) with a silyl (B83357) group (e.g., trimethylsilyl, TMS), which increases volatility and thermal stability. gcms.cz This is a widely used method for preparing nucleosides for GC-MS analysis.

Acylation: This involves reacting the analyte with an acylating agent. Since the target compound is already benzoylated (a form of acylation), this strategy might involve using a fluorinated acylating agent (e.g., pentafluorobenzoyl chloride) to tag the remaining 5'-hydroxyl group. libretexts.orgresearchgate.net This would create a derivative highly sensitive to electron capture detection (ECD) in GC or provide unique mass shifts in MS. libretexts.org

Alkylation: This converts acidic protons into alkyl esters or ethers, reducing polarity and improving chromatographic behavior. gcms.cz

For this compound, a potential strategy to enhance GC-MS analysis would be the silylation of the free 5'-hydroxyl group. For HPLC, while the benzoyl groups already provide a strong UV chromophore, derivatization with a fluorescent tag like dansyl chloride could be used for trace-level detection if required. nih.gov

Advanced Research Perspectives and Methodological Developments

Evolution of Protecting Group Chemistry for Deoxycytidine

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling the creation of custom DNA sequences for a myriad of applications. Central to this process is the use of protecting groups, which transiently block reactive functional groups on nucleosides to ensure the specific and controlled formation of phosphodiester bonds. The evolution of protecting group chemistry for 2'-deoxycytidine (B1670253) has been a critical aspect of improving the efficiency and fidelity of oligonucleotide synthesis.

Initially, the primary challenge was the selective protection of the 5'-hydroxyl group and the exocyclic N4-amino group of deoxycytidine. Early strategies in the 1950s and 1960s utilized the triphenylmethyl (trityl) group for the 5'-hydroxyl, which could be removed under acidic conditions. However, the harsh conditions required for detritylation often led to depurination, an undesirable side reaction. A significant breakthrough came with the introduction of the 4,4'-dimethoxytrityl (DMT) group, which is considerably more acid-labile, allowing for its removal under milder acidic conditions and thereby reducing the extent of depurination. acs.org

For the protection of the N4-amino group of deoxycytidine, acyl groups such as benzoyl (Bz) and acetyl (Ac) were employed. acs.org The benzoyl group, being more stable than the acetyl group, offered robust protection during the coupling cycles of oligonucleotide synthesis. The compound N4,3'-O-Dibenzoyl-2'-deoxycytidine emerged as a key intermediate in these earlier synthetic methodologies. In this compound, the benzoyl group protects the N4-amino function, while another benzoyl group protects the 3'-hydroxyl group. This dibenzoylated derivative served as a building block, where the 5'-hydroxyl group would typically be protected with a DMT group. This strategy allowed for the sequential and controlled elongation of the oligonucleotide chain from the 3' to the 5' direction.

However, the use of these traditional protecting groups was not without its limitations. The removal of the N4-benzoyl group required harsh basic conditions, typically treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. These conditions could lead to side reactions, including the modification of other nucleobases and the degradation of the synthesized oligonucleotide.

The concept of "orthogonal protection" has been a guiding principle in the evolution of protecting group chemistry. nih.gov This strategy involves using a set of protecting groups that can be removed under distinct and non-interfering conditions. For instance, an acid-labile group for the 5'-hydroxyl (like DMT), a base-labile group for the exocyclic amine, and a fluoride-labile group for the 2'-hydroxyl in ribonucleosides allow for the selective deprotection of specific functional groups without affecting others. This has been crucial for the synthesis of modified oligonucleotides and for enabling more complex synthetic strategies.

The following table summarizes the evolution of key protecting groups for 2'-deoxycytidine:

| Functional Group | Early Protecting Groups | Limitations | Modern Protecting Groups | Advantages of Modern Groups |

| 5'-Hydroxyl | Trityl (Tr) | Required harsh acidic conditions for removal, leading to depurination. | 4,4'-Dimethoxytrityl (DMT) | More acid-labile, allowing for milder deprotection conditions and reduced depurination. acs.org |

| N4-Amino | Benzoyl (Bz) | Required harsh basic conditions for removal, causing potential side reactions. | Acetyl (Ac), Isobutyryl (iBu), Phenoxyacetyl (Pac) | Removable under milder basic conditions, improving yield and purity. acs.org |

| 3'-Hydroxyl | Benzoyl (Bz) | Part of early building block strategies. | Not typically protected in modern phosphoramidite (B1245037) chemistry. | The 3'-position is used for phosphoramidite activation. |

Rational Design of Modified Nucleosides for Specific Research Applications

The ability to chemically modify nucleosides has opened up new avenues for investigating and manipulating biological systems. The rational design of these modified nucleosides allows for their tailored application in diverse research areas, including the specific labeling of DNA fragments, the selection of high-affinity aptamers, and the photoimmobilization of nucleic acids.

Specific Labeling of DNA Fragments

The site-specific labeling of DNA with fluorescent probes, biotin, or other reporter molecules is essential for a wide range of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and single-molecule studies. Modified nucleosides are instrumental in achieving this. One common strategy involves the incorporation of a nucleoside analogue bearing a reactive handle, such as an alkyne or an azide, into the DNA strand during synthesis. rsc.org This handle can then be selectively reacted with a reporter molecule via "click chemistry," a set of highly efficient and specific reactions. rsc.org

For instance, a deoxycytidine analogue can be modified at the C5 position with a linker arm terminating in an alkyne group. This modified nucleoside can be converted into a phosphoramidite and incorporated into a synthetic oligonucleotide. Subsequently, an azide-containing fluorescent dye can be attached to the alkyne handle via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction. This approach allows for the precise placement of a label at a defined position within the DNA sequence.

Enzymatic methods also utilize modified nucleosides for DNA labeling. acs.orgacs.org DNA polymerases can incorporate modified deoxynucleoside triphosphates (dNTPs) into a growing DNA strand. For example, a dCTP analogue with a fluorophore attached to the base can be used in a polymerase chain reaction (PCR) to generate fluorescently labeled DNA fragments. The rational design of these modified dNTPs focuses on ensuring that the modification does not significantly hinder recognition and incorporation by the polymerase.

Aptamer Selection

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a specific target molecule with high affinity and specificity. They are selected from large combinatorial libraries of nucleic acids through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govrsc.org The introduction of modified nucleosides into the initial library can enhance the chemical diversity of the aptamers, leading to improved binding properties and stability.

For example, modifying the 2'-position of the ribose in RNA aptamers with fluoro or amino groups can increase their resistance to nuclease degradation, a critical factor for in vivo applications. youtube.com Furthermore, modified nucleosides can introduce new functional groups that can participate in binding interactions with the target molecule, potentially increasing the affinity and specificity of the selected aptamer.

Photo-SELEX is a powerful variation of the SELEX process that utilizes photoreactive modified nucleosides to covalently crosslink the aptamer to its target upon irradiation. jenabioscience.com Nucleoside analogues containing photoreactive groups like benzophenone (B1666685) or diazirine can be incorporated into the aptamer library. researchgate.netresearchgate.net When an aptamer from the library binds to the target, UV irradiation activates the photoreactive group, forming a covalent bond. This allows for the stringent selection of aptamers that are in close proximity to the target, often resulting in the isolation of high-affinity binders.

Photoimmobilization

The attachment of DNA to solid surfaces is fundamental for the development of DNA microarrays, biosensors, and other nucleic acid-based technologies. Photoimmobilization offers a versatile method for covalently linking DNA to a surface in a spatially controlled manner. This technique often employs modified nucleosides containing a photoreactive group.

Benzophenone-modified nucleosides are commonly used for this purpose. scientific.netrsc.org A deoxycytidine analogue, for instance, can be synthesized with a benzophenone moiety attached to the nucleobase. This modified nucleoside can be incorporated into an oligonucleotide. When the oligonucleotide is brought into contact with a surface containing C-H bonds and irradiated with UV light, the benzophenone group is excited and abstracts a hydrogen atom from the surface, leading to the formation of a covalent bond. mdpi.com

Similarly, diazirine-modified nucleosides can be used for photoimmobilization. researchgate.netthermofisher.com Upon UV irradiation, the diazirine ring loses nitrogen gas to form a highly reactive carbene, which can then insert into a wide range of chemical bonds on the surface, resulting in covalent attachment. The small size of the diazirine group can be advantageous as it may cause less steric hindrance. thermofisher.com

The following table highlights examples of rationally designed modified nucleosides and their applications:

| Application | Modification Strategy | Example of Modified Nucleoside | Research Utility |

| DNA Labeling | Post-synthetic modification via click chemistry | 5-Ethynyl-2'-deoxycytidine | Site-specific fluorescent labeling of DNA for imaging and detection. rsc.org |

| DNA Labeling | Enzymatic incorporation | Fluorescently labeled dCTP | Generation of labeled DNA probes for PCR and FISH. |

| Aptamer Selection | Increased nuclease resistance | 2'-Fluoro-2'-deoxycytidine | Development of more stable aptamers for therapeutic and diagnostic use. youtube.com |

| Aptamer Selection | Photo-crosslinking (Photo-SELEX) | Benzophenone-modified deoxycytidine | Isolation of high-affinity aptamers by covalently linking them to the target. jenabioscience.com |

| Photoimmobilization | Surface attachment via photoreactive group | Diazirine-modified deoxycytidine | Spatially controlled attachment of DNA to surfaces for microarrays and biosensors. researchgate.net |

Theoretical and Computational Approaches in Nucleoside Chemistry

In parallel with experimental advancements, theoretical and computational methods have become indispensable tools in nucleoside chemistry. These approaches provide a deeper understanding of the structural, electronic, and dynamic properties of nucleosides and their modified analogues, guiding the rational design of new compounds with desired characteristics.

Quantum Mechanical (QM) Calculations

Quantum mechanics provides the fundamental framework for describing the behavior of electrons in molecules. QM calculations are used to determine a wide range of properties of nucleosides, including their geometries, electronic structures, and reaction mechanisms. mdpi.comacs.orgcambridge.org For example, QM methods can be used to predict the preferred conformations of a modified nucleoside, which is crucial for understanding how it will be recognized by enzymes or how it will affect the structure of a DNA duplex.

Molecular Dynamics (MD) Simulations

While QM calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of nucleosides and oligonucleotides over time. acs.orgnih.govresearchgate.netnih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. These simulations can provide insights into the conformational flexibility of modified nucleosides and the structural changes they induce in DNA or RNA.

MD simulations are particularly useful for studying the hybridization of modified oligonucleotides with their target sequences. acs.org By simulating the formation of a duplex, researchers can calculate thermodynamic parameters such as the free energy of binding, which is a measure of the stability of the duplex. This allows for the in-silico screening of different modifications to identify those that are likely to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of nucleoside chemistry, QSAR models can be developed to predict the antiviral or anticancer activity of new nucleoside analogues based on their physicochemical properties.

The process involves calculating a set of molecular descriptors for a series of known active and inactive nucleosides. These descriptors can include properties such as molecular weight, lipophilicity, and various electronic and steric parameters. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested nucleoside analogues, thereby prioritizing the synthesis of the most promising candidates.

The integration of these computational approaches with experimental work creates a powerful synergy for advancing nucleoside chemistry. Theoretical predictions can guide experimental design, while experimental results provide the necessary data to validate and refine the computational models. This iterative process accelerates the discovery and development of new modified nucleosides for a wide range of applications.

Q & A

Q. What are the key synthetic routes for N4,3'-O-Dibenzoyl-2'-deoxycytidine, and how do benzoyl groups influence its stability during nucleoside synthesis?

this compound is synthesized via selective protection of the exocyclic amine (N4) and 3'-hydroxyl group of 2'-deoxycytidine using benzoyl chloride or derivatives. The dual benzoyl groups enhance stability by preventing unwanted side reactions (e.g., oxidation or glycosidic bond cleavage) during subsequent synthetic steps, such as phosphoramidite-based oligonucleotide synthesis. The 3'-O-benzoyl group also facilitates controlled deprotection under mild basic conditions (e.g., ammonia/MeOH), critical for solid-phase synthesis .

Q. How should researchers handle and store this compound to maintain its integrity in experimental settings?

The compound is sensitive to moisture and hydrolysis. Storage at -20°C in a desiccated environment is recommended to prevent degradation. Its melting point (190°C) suggests thermal stability under standard handling conditions, but prolonged exposure to ambient temperatures during transport or handling should be minimized to avoid decomposition .

Q. What analytical methods are recommended for purity assessment and structural confirmation of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is standard for purity analysis (≥95% by assay). Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms regioselective benzoylation, with characteristic peaks for aromatic protons (7.5–8.0 ppm) and the anomeric proton (~6.2 ppm). Mass spectrometry (ESI-MS) validates the molecular ion [M+H]+ at m/z 435.44 .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound in solid-phase oligonucleotide synthesis, particularly concerning deprotection efficiency?

The 3'-O-benzoyl group requires optimized deprotection conditions (e.g., 28–30% ammonium hydroxide at 55°C for 5–16 hours) to avoid β-elimination or strand cleavage. Incomplete deprotection can lead to truncated oligonucleotides, necessitating rigorous post-synthesis purification (e.g., reverse-phase HPLC). Comparative studies with mono-protected analogs (e.g., N4-Benzoyl-2'-deoxycytidine) reveal that dual protection reduces side reactions but increases steric hindrance during coupling steps .

Q. How does the presence of dual benzoyl groups in this compound impact its reactivity in comparison to mono-protected derivatives?

The dual benzoylation reduces nucleophilicity at N4 and 3'-O, making the compound less prone to alkylation or acylation side reactions. However, steric hindrance from the 3'-O-benzoyl group can slow coupling efficiency in phosphoramidite-based synthesis by ~15–20% compared to mono-protected derivatives. Kinetic studies using 31P NMR demonstrate slower phosphite oxidation rates, requiring adjusted oxidation times .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible oligonucleotide production?

Strict control of benzoylation reaction parameters (e.g., stoichiometry, temperature, and reaction time) is essential. Quality control via tandem LC-MS/MS ensures consistent protection patterns. Residual benzoyl chloride should be quantified (<0.1% by GC-MS) to avoid side reactions in downstream applications .

Q. How is this compound utilized in epigenetic research, particularly in studying DNA methylation or nucleotide analog incorporation?

The compound serves as a precursor for synthesizing 5-substituted deoxycytidine analogs (e.g., 5-aza-2'-deoxycytidine), which inhibit DNA methyltransferases (DNMTs) in epigenetic studies. Its benzoyl groups stabilize the nucleoside during functionalization at the 5-position, enabling precise incorporation into oligonucleotides for probing methylation-dependent gene regulation .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points or stability profiles of this compound across literature sources?

Variations in melting points (e.g., 190°C vs. 185–195°C ranges) may arise from differences in crystalline forms or purity levels. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can resolve such discrepancies. Stability studies under accelerated degradation conditions (40°C/75% RH) provide empirical data to reconcile conflicting reports .

Q. What experimental controls are essential when using this compound in enzymatic assays or cellular uptake studies?

Include unprotected 2'-deoxycytidine as a negative control to assess benzoyl group effects on enzyme kinetics or transport. For cellular studies, validate intracellular deprotection using LC-MS/MS to quantify free 2'-deoxycytidine levels, ensuring observed biological effects are not artifacts of incomplete processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.